6-[(2-methyl-1H-imidazol-1-yl)sulfonyl]-2H-chromen-2-one
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Overview
Description
6-[(2-methyl-1H-imidazol-1-yl)sulfonyl]-2H-chromen-2-one is a complex organic compound that features both imidazole and chromenone moieties The imidazole ring is known for its presence in many biologically active molecules, while the chromenone structure is a core component in various natural products and synthetic drugs
Mechanism of Action
Target of Action
It is known that imidazole derivatives have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to a wide range of biological activities .
Biochemical Pathways
Imidazole derivatives are known to interact with a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can impact their bioavailability .
Result of Action
Imidazole derivatives are known to have a broad range of biological activities, suggesting that they can have diverse molecular and cellular effects .
Action Environment
The solubility of imidazole derivatives in water and other polar solvents suggests that they may be influenced by the polarity of their environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-methyl-1H-imidazol-1-yl)sulfonyl]-2H-chromen-2-one typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Sulfonylation: The imidazole derivative is then subjected to sulfonylation using sulfonyl chlorides under basic conditions to introduce the sulfonyl group.
Coupling with Chromenone: The final step involves coupling the sulfonylated imidazole with a chromenone derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, would be essential to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-[(2-methyl-1H-imidazol-1-yl)sulfonyl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
6-[(2-methyl-1H-imidazol-1-yl)sulfonyl]-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the imidazole ring.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-imidazol-2-yl)methanamine: Another imidazole derivative with similar biological activity.
N-Methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride: A compound with a similar structure but different functional groups.
Uniqueness
6-[(2-methyl-1H-imidazol-1-yl)sulfonyl]-2H-chromen-2-one is unique due to the combination of the imidazole and chromenone moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
6-(2-methylimidazol-1-yl)sulfonylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4S/c1-9-14-6-7-15(9)20(17,18)11-3-4-12-10(8-11)2-5-13(16)19-12/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMUUMAEUSRKQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1S(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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